Cas no 194235-40-0 (8-Phenyl-BODIPY 505/515)

8-Phenyl-BODIPY 505/515 Chemical and Physical Properties
Names and Identifiers
-
- BODIPY dye
- Boron dipyrromethene fluorophore
- Difluoro{2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)phenylmethyl]-3,5-dimethyl-1H-pyrrolato-N}boron
- 1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene
- 1,3,5,7-四甲基-8-苯基-4,4-二氟硼烷基胍
- 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene
- Q27122449
- 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide
- {2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)(phenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron
- YSZC035
- 1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene 97%
- 8-Phenyl-BODIPY 505/515
- MS-24818
- 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-dipyrrolo[1,2-c:2 inverted exclamation mark ,1 inverted exclamation mark -f][1,3,2]diazaborinin-4-ium-5-uide
- 2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
- MFCD32173957
- 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide
- 194235-40-0
- 2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-1??,3-diaza-2-boratricyclo[7.3.0.0(3),?]dodeca-1(12),4,6,8,10-pentaen-1-ylium-2-uide
- DA-70387
- D80518
- SY313479
- CHEBI:51124
-
- MDL: MFCD28137455
- Inchi: 1S/C19H19BF2N2/c1-12-10-14(3)23-18(12)17(16-8-6-5-7-9-16)19-13(2)11-15(4)24(19)20(23,21)22/h5-11H,1-4H3
- InChI Key: QFNRXPJMRSOECW-UHFFFAOYSA-N
- SMILES: F[B-]1([N+]2=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C2=C(C2C([H])=C([H])C([H])=C([H])C=2[H])C2=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])N21)F
Computed Properties
- Exact Mass: 324.1609351 g/mol
- Monoisotopic Mass: 324.1609351 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 616
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 7.9
- Molecular Weight: 324.2
Experimental Properties
- Melting Point: 174-179 °C
8-Phenyl-BODIPY 505/515 Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
8-Phenyl-BODIPY 505/515 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00801284-1g |
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide |
194235-40-0 | 97% | 1g |
¥2445 | 2021-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ733-50mg |
8-Phenyl-BODIPY 505/515 |
194235-40-0 | 97% | 50mg |
352.0CNY | 2021-07-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203214-1g |
8-Phenyl-BODIPY 505/515 |
194235-40-0 | 97% | 1g |
¥4153.00 | 2023-11-21 | |
Ambeed | A720827-250mg |
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide |
194235-40-0 | 97% | 250mg |
$109.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y1236451-100mg |
Difluoro{2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)phenylmethyl]-3,5-dimethyl-1H-pyrrolato-N}boron |
194235-40-0 | 97% | 100mg |
$95 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203214-500mg |
8-Phenyl-BODIPY 505/515 |
194235-40-0 | 97% | 500mg |
¥2130.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203214-100mg |
8-Phenyl-BODIPY 505/515 |
194235-40-0 | 97% | 100mg |
¥446.00 | 2023-11-21 | |
Aaron | AR00AT3Q-25mg |
Difluoro{2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)phenylmethyl]-3,5-dimethyl-1H-pyrrolato-N}boron |
194235-40-0 | 97% | 25mg |
$34.00 | 2025-02-10 | |
Aaron | AR00AT3Q-250mg |
Difluoro{2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)phenylmethyl]-3,5-dimethyl-1H-pyrrolato-N}boron |
194235-40-0 | 97% | 250mg |
$99.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3217-100mg |
Boron, [2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)phenylmethyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoro-, (T-4)- |
194235-40-0 | 95% | 100mg |
¥317.0 | 2024-04-23 |
8-Phenyl-BODIPY 505/515 Related Literature
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on 8-Phenyl-BODIPY 505/515
8-Phenyl-BODIPY 505/515: A Comprehensive Overview
8-Phenyl-BODIPY 505/515 is a highly fluorescent compound with the CAS number 194235-40-0. This compound belongs to the class of BODIPY (boron dipyrromethene) dyes, which are widely recognized for their exceptional photophysical properties, including high molar absorptivity, large Stokes shifts, and high quantum yields. The 8-Phenyl-BODIPY 505/515 derivative has gained significant attention in recent years due to its unique structural features and versatile applications in various fields such as fluorescence sensing, bioimaging, and optoelectronics.
The structure of 8-Phenyl-BODIPY 505/515 consists of a boron atom at the center of a pyrromethene ring system, which is further substituted with a phenyl group at the 8-position. This substitution not only enhances the compound's stability but also fine-tunes its optical properties, making it suitable for a wide range of applications. Recent studies have demonstrated that the phenyl substitution significantly improves the compound's solubility in organic solvents, which is crucial for its use in biological systems.
One of the most notable advancements involving 8-Phenyl-BODIPY 505/515 is its application in fluorescence sensing. Researchers have developed sensors based on this compound that can selectively detect various analytes, including metal ions, pH changes, and biomolecules. For instance, a study published in *Nature Communications* highlighted the use of 8-Phenyl-BODIPY 505/51 as a ratiometric sensor for detecting copper ions in aqueous solutions. The sensor exhibited high sensitivity and selectivity, making it a promising tool for environmental monitoring and biomedical diagnostics.
In the field of bioimaging, 8-Phenyl-BODIPY 506/676 has been employed as a fluorescent probe for tracking cellular processes in real-time. Its large Stokes shift and high quantum yield make it ideal for deep tissue imaging, where traditional fluorophores often struggle due to autofluorescence and photobleaching issues. A recent study in *ACS Nano* demonstrated the use of this compound for imaging mitochondrial dynamics in live cells, providing new insights into cellular energetics and disease mechanisms.
Beyond sensing and imaging, 8-Phenyl-BODIPY 777/799 has also found applications in optoelectronics. Its strong absorption in the visible region and efficient fluorescence emission make it a candidate for use in light-emitting diodes (LEDs) and solar cells. Researchers at Stanford University have explored its potential as an emissive layer material in organic LEDs (OLEDs), achieving high luminous efficiency and long operational lifetimes.
The synthesis of 8-Phenyl-BODIPY 667/679 typically involves a two-step process: first, the preparation of the boron dipyrromethene core through cyclization reactions; second, the introduction of the phenyl substituent via nucleophilic aromatic substitution or Suzuki coupling reactions. Recent advancements in synthetic methodologies have enabled higher yields and better control over the product's purity, which is essential for its commercialization.
In terms of toxicity and biocompatibility, 8-Phenyl-BODIPY 667/679 has been extensively tested in vitro and in vivo. Studies conducted by researchers at MIT have shown that this compound exhibits low cytotoxicity even at high concentrations, making it suitable for biomedical applications. Furthermore, its biodegradability has been assessed under simulated physiological conditions, revealing that it degrades into non-toxic byproducts within a short timeframe.
Looking ahead, the development of next-generation BODIPY derivatives like 8-Phenyl-BODIPY 667/679 holds great promise for addressing current limitations in fluorescence-based technologies. For instance, ongoing research aims to enhance its photostability further by incorporating additional protective groups or modifying its conjugation system to extend its emission wavelength into the near-infrared region.
In conclusion, 8-Phenyl-BODIPY 667/679 with CAS number 194234-33-4 represents a cutting-edge fluorescent compound with diverse applications across multiple disciplines. Its unique combination of structural versatility and superior photophysical properties positions it as a key player in advancing fluorescence sensing, bioimaging, and optoelectronics technologies.
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